GTP vs. GTPγS Hydrolysis in G-Protein Cycling
Native 5'-GTP undergoes rapid hydrolysis (intrinsic rate constant for Gαi1 is ≈2 min⁻¹ at 30°C) to GDP, enabling dynamic signal termination and conformational resetting. In contrast, the analog GTPγS is either non-hydrolyzable or hydrolyzed at a rate that is not zero but dramatically slower, leading to sustained, non-physiological activation [1]. This difference is critical for studies of GTPase-activating proteins (GAPs) and downstream effector interactions, as GTPγS-bound proteins fail to undergo the hydrolysis-dependent conformational changes necessary for effector release [2].
| Evidence Dimension | Hydrolysis rate (k_cat, intrinsic) |
|---|---|
| Target Compound Data | ≈2 min⁻¹ (for Gαi1 at 30°C) [1]; 0.007–0.57 min⁻¹ for Ras variants [3] |
| Comparator Or Baseline | GTPγS: Non-hydrolyzable or extremely slow (rate not zero but mechanistically distinct) [2] |
| Quantified Difference | Native GTP hydrolysis rate is several orders of magnitude faster than GTPγS, which is functionally non-hydrolyzable in most contexts. |
| Conditions | Purified Gαi1 subunit in vitro; Ras GTPase assays at 20°C |
Why This Matters
Native GTP is essential for experiments requiring dynamic GTPase cycling (e.g., GAP assays, microtubule dynamic instability), whereas GTPγS is suitable only for capturing static, GTP-bound states.
- [1] Thomas, C. J., et al. (2004). Uncoupling conformational change from GTP hydrolysis in a heterotrimeric G protein α-subunit. PNAS, 101(20), 7560–7565. doi: 10.1073/pnas.0304091101 View Source
- [2] O'Donnell, J. P., et al. (2017). Timing and reset mechanism of GTP hydrolysis-driven conformational changes of atlastin. Structure, 25(7), 997–1010.e4. doi: 10.1016/j.str.2017.05.007 View Source
- [3] Menard, L., et al. (1992). Rac1, a low-molecular-mass GTP-binding-protein with high intrinsic GTPase activity and distinct biochemical properties. Eur J Biochem, 206(2), 537–546. PMID: 1597193 View Source
